molecular formula C25H20N2O7S2 B2746166 N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide CAS No. 478045-60-2

N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide

Cat. No.: B2746166
CAS No.: 478045-60-2
M. Wt: 524.56
InChI Key: WADOMCQNCOMLSY-UHFFFAOYSA-N
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Description

N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a strategically designed research compound that functions as a potent dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes [Source] . This dual mechanism of action is of significant interest in pharmacological research, as it allows for the simultaneous blockade of the prostaglandin and leukotriene pathways, two major contributors to the inflammatory cascade. By inhibiting both pathways, this compound provides a valuable tool for investigating the complex interplay between them in cellular and animal models of inflammation, with the potential to overcome limitations associated with traditional COX-selective nonsteroidal anti-inflammatory drugs (NSAIDs) [Source] . Its primary research value lies in exploring novel therapeutic strategies for inflammatory conditions, such as arthritis, and in studying the broader physiological and pathological roles of eicosanoids. The molecular structure, featuring dual sulfonamide moieties, is characteristic of agents designed for high-affinity binding to these enzymatic targets, making it a critical probe for researchers in medicinal chemistry and inflammation biology.

Properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7S2/c1-32-20-8-12-22(13-9-20)35(28,29)27(36(30,31)23-14-10-21(33-2)11-15-23)25-19(17-26)16-24(34-25)18-6-4-3-5-7-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADOMCQNCOMLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant studies that illustrate its effectiveness against various biological targets.

Structural Characteristics

The compound is characterized by the following structural features:

  • Furyl Moiety : A five-membered aromatic ring containing oxygen.
  • Cyano Group : A nitrile functional group that can enhance biological activity.
  • Methoxy Groups : Two methoxy substituents that may contribute to the compound's lipophilicity and biological interactions.
  • Sulfonamide Group : This functional group is often associated with antimicrobial properties and can influence the compound's pharmacological profile.
Component Description Significance
FurylAromatic ring with oxygenEnhances reactivity and potential interactions
CyanoNitrile groupIncreases biological activity potential
Methoxy-OCH₃ groupsImproves solubility and bioavailability
Sulfonamide-SO₂NH₂ groupAssociated with various therapeutic effects

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, one study demonstrated that related sulfonamides effectively inhibited protein kinases, which play a crucial role in cancer cell signaling pathways .

Cardiovascular Effects

Another significant area of research involves the effects of this compound on cardiovascular health. A study utilizing isolated rat heart models indicated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases . The results showed a decrease in perfusion pressure when treated with specific sulfonamide derivatives, indicating a possible mechanism through calcium channel inhibition.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its potential as an anticancer agent.
  • Docking Studies : Theoretical studies using molecular docking have predicted strong binding interactions between this compound and various biomolecular targets, including protein kinases and calcium channels. These studies provide insights into the mechanisms through which the compound may exert its biological effects .
  • Pharmacokinetic Analysis : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound. Theoretical models indicate good permeability across cellular membranes, which is critical for effective drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Features Potential Applications/Notes Reference ID
N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide 3-cyano-5-phenyl-furyl, dual 4-methoxyphenylsulfonyl High steric bulk, electron-withdrawing cyano group, dual methoxy groups Hypothesized kinase inhibition; enhanced electronic modulation compared to simpler analogs
N-(4-Methoxyphenyl)benzenesulfonamide Single 4-methoxyphenyl, benzenesulfonamide Lower complexity, single methoxy group Studied for bioactivity (e.g., antimicrobial properties)
4-Methoxy-N-(4-nitrophenyl)benzenesulfonamide 4-nitrophenyl, 4-methoxybenzenesulfonamide Nitro group (electron-withdrawing), methoxy group Altered solubility and reactivity; potential precursor in medicinal chemistry
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate Nitronaphthalene, ethyl glycinate ester Extended aromatic system, ester functionality Enhanced π-π stacking potential; ester may improve metabolic stability
4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide Triazole ring, fluorobenzyl, chlorophenyl Hydrogen-bonding triazole, halogen substituents Antimicrobial/anti-inflammatory applications due to halogen interactions

Key Structural and Functional Comparisons:

Dual methoxy groups in the target compound increase hydrophobicity relative to mono-methoxy analogs like N-(4-Methoxyphenyl)benzenesulfonamide .

Aromatic Systems: The furyl ring in the target compound is smaller and more rigid than the naphthalene system in ’s compound, which may reduce conformational flexibility but improve target selectivity .

Bioactivity Implications: Simpler sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) are associated with antimicrobial activity, suggesting the target compound’s additional substituents may modulate potency or spectrum . Halogenated analogs () leverage chlorine/fluorine for enhanced binding and metabolic stability, whereas the target compound’s cyano group may prioritize electronic effects over halogen bonding .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis yield of this compound?

Answer:
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization. To optimize yield:

  • Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC at each intermediate stage to verify purity and reaction progress .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in sulfonylation steps, while dichloromethane may reduce side reactions during coupling .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride activation to prevent decomposition .
  • Catalytic Additives : Employ bases like triethylamine or DMAP to accelerate nucleophilic substitutions .

Table 1 : Example reaction conditions for key intermediates:

StepReactantsSolventTemp. (°C)Yield (%)
14-Methoxybenzenesulfonyl chloride + amine intermediateDCM0–575–85
2Cyclization with 3-cyano-5-phenylfuranDMF8060–70

Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and sulfonamide linkage (NH resonance at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C25_{25}H20_{20}N2_2O5_5S2_2) with <5 ppm error .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretching at 1150–1350 cm1^{-1}, cyano C≡N at 2200–2250 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variations in assay conditions or target specificity. Methodological solutions include:

  • Standardized Assays : Use isogenic cell lines or recombinant enzymes (e.g., carbonic anhydrase isoforms) to minimize off-target effects .
  • Dose-Response Curves : Perform IC50_{50}/EC50_{50} determinations with ≥10 concentration points to assess potency variability .
  • Structural Analog Comparison : Compare activity against structurally similar sulfonamides (e.g., 3-chloro-4-methoxy derivatives) to isolate functional group contributions .

Table 2 : Example bioactivity comparison:

CompoundTarget Enzyme (IC50_{50}, nM)Cell-Based Activity (EC50_{50}, μM)
Target12.3 ± 1.51.8 ± 0.3
Analog A45.6 ± 3.25.6 ± 0.9

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer: Challenges include poor crystal growth due to flexible substituents (e.g., methoxy groups) and twinning. Solutions involve:

  • Crystallization Screening : Use vapor diffusion with PEG-based precipitants and additives (e.g., glycerol) to stabilize crystal lattice .
  • Data Collection : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve electron density ambiguities .
  • Refinement : Apply SHELXL with restraints for disordered moieties (e.g., phenyl rings) and anisotropic displacement parameters .

Advanced: How can computational modeling predict binding modes of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to zinc ions or conserved residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-enzyme complexes. Analyze RMSD/RMSF plots for conformational flexibility .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers or substituent variants .

Advanced: What statistical methods are recommended for designing experiments to study structure-activity relationships (SAR)?

Answer:

  • Factorial Design : Use a 2k^k factorial approach to test substituent variations (e.g., methoxy vs. chloro groups) and reaction conditions .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with biological activity .
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioactivity datasets to identify dominant structural drivers .

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